molecular formula C15H16ClNO2 B1520912 4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride CAS No. 1172716-00-5

4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride

Cat. No. B1520912
CAS RN: 1172716-00-5
M. Wt: 277.74 g/mol
InChI Key: ZKHHEXPUUUUMOU-UHFFFAOYSA-N
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Description

“4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1172716-00-5 . It has a molecular weight of 277.75 . This compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NO2.ClH/c1-11-4-2-3-5-13(11)10-16-14-8-6-12(7-9-14)15(17)18;/h2-9,16H,10H2,1H3,(H,17,18);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 277.75 .

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

This compound may serve as a precursor in the synthesis of potential therapeutic agents. Its benzylic amine structure is a common feature in many pharmaceuticals, which suggests its utility in drug design and development. The compound’s ability to undergo various chemical reactions makes it a valuable starting material for creating novel compounds with potential medicinal properties .

Material Science: Advanced Polymer Research

In material science, this compound could be used to modify the properties of polymers. By incorporating the compound into polymer chains, researchers can potentially create materials with improved strength, flexibility, or chemical resistance. This application is particularly relevant in the development of new materials for medical devices, aerospace, and electronics .

Environmental Science: Analyte in Pollution Studies

The compound’s unique chemical structure could make it a suitable analyte in environmental pollution studies. Researchers might use it to understand the behavior of similar organic compounds in the environment, such as their transport, degradation, and potential impact on ecosystems .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride could be used as a standard in chromatographic and spectroscopic methods. Its well-defined structure and properties allow for the calibration of instruments and the development of new analytical techniques for detecting complex organic molecules .

Biochemistry: Enzyme Reaction Studies

The compound may be involved in enzyme reaction studies due to its structural similarity to substrates or inhibitors of certain enzymes. It could help in understanding enzyme mechanisms and designing enzyme inhibitors that can regulate biochemical pathways .

Pharmacology: Drug Metabolism and Pharmacokinetics

In pharmacology, the compound could be used to study drug metabolism and pharmacokinetics. Its structural features may resemble those of drug molecules, making it a candidate for studying how drugs are absorbed, distributed, metabolized, and excreted in the body .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

properties

IUPAC Name

4-[(2-methylphenyl)methylamino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-11-4-2-3-5-13(11)10-16-14-8-6-12(7-9-14)15(17)18;/h2-9,16H,10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHHEXPUUUUMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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